2,3,4-Trihydroxybenzaldehyde Benzylhydrazone; 2,3,4-Trihydroxybenzaldehyde 2-Methylphenylhydrazone

Catalog No.
S15967505
CAS No.
M.F
C14H14N2O3
M. Wt
258.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3,4-Trihydroxybenzaldehyde Benzylhydrazone; 2,3,...

Product Name

2,3,4-Trihydroxybenzaldehyde Benzylhydrazone; 2,3,4-Trihydroxybenzaldehyde 2-Methylphenylhydrazone

IUPAC Name

4-[(benzylhydrazinylidene)methyl]benzene-1,2,3-triol

Molecular Formula

C14H14N2O3

Molecular Weight

258.27 g/mol

InChI

InChI=1S/C14H14N2O3/c17-12-7-6-11(13(18)14(12)19)9-16-15-8-10-4-2-1-3-5-10/h1-7,9,15,17-19H,8H2

InChI Key

SYZBRUQEYDBSSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNN=CC2=C(C(=C(C=C2)O)O)O

2,3,4-Trihydroxybenzaldehyde Benzylhydrazone and 2,3,4-Trihydroxybenzaldehyde 2-Methylphenylhydrazone are derivatives of 2,3,4-trihydroxybenzaldehyde, characterized by the addition of hydrazone functional groups. These compounds contain a benzaldehyde moiety with three hydroxyl substituents on the aromatic ring, enhancing their reactivity and biological properties. The presence of these hydroxyl groups contributes to their potential as intermediates in pharmaceutical synthesis and their activity against various biological targets.

  • Condensation Reactions: The formation of hydrazones involves the condensation of 2,3,4-trihydroxybenzaldehyde with hydrazine derivatives (e.g., benzylhydrazine or 2-methylphenylhydrazine).
  • Oxidation: The hydroxyl groups can be oxidized to form corresponding quinones.
  • Reduction: They can be reduced to yield various hydrazine derivatives.
  • Substitution Reactions: Hydroxyl groups can participate in electrophilic substitution reactions.

Both derivatives exhibit significant biological activities:

  • Antimicrobial Properties: They have shown antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents .
  • Inhibition of Enzymatic Activity: These compounds may inhibit enzymes involved in metabolic pathways, such as catechol-O-methyltransferase, which is crucial for dopamine metabolism in Parkinson's disease treatment .
  • Neuroprotective Effects: By modulating neurotransmitter levels, they may have neuroprotective effects beneficial for conditions like Parkinson's disease.

The synthesis of 2,3,4-Trihydroxybenzaldehyde Benzylhydrazone and 2-Methylphenylhydrazone typically involves:

  • Preparation of 2,3,4-Trihydroxybenzaldehyde:
    • Starting from pyrogallol through a multi-step process involving protection of hydroxyl groups, formylation, and deprotection to yield the aldehyde .
  • Formation of Hydrazones:
    • Reacting 2,3,4-trihydroxybenzaldehyde with benzylhydrazine or 2-methylphenylhydrazine in an acidic or neutral medium to form the respective hydrazones through condensation reactions.

These compounds find applications in various fields:

  • Pharmaceuticals: As intermediates in the synthesis of drugs targeting neurological disorders.
  • Agriculture: Potential use as antimicrobial agents in crop protection.
  • Material Science: Their unique properties may be exploited in developing new materials with specific functionalities.

Studies on the interactions of these compounds with biological systems have demonstrated:

  • Binding Affinity: They may bind effectively to target enzymes or receptors involved in neurotransmission and metabolic pathways.
  • Synergistic Effects: When used in combination with other pharmacological agents, they may enhance therapeutic efficacy or reduce side effects.

Several similar compounds exist that share structural characteristics or biological activities. Here are a few notable comparisons:

Compound NameStructural FeaturesUnique Aspects
2-HydroxybenzaldehydeOne hydroxyl groupLess potent as an enzyme inhibitor compared to trihydroxy derivatives.
3-HydroxybenzaldehydeOne hydroxyl groupSimilar reactivity but different biological profiles.
4-HydroxybenzaldehydeOne hydroxyl groupExhibits different antimicrobial properties.
BenserazideContains a similar benzaldehyde structureSpecifically designed as a dopa decarboxylase inhibitor for Parkinson's disease treatment.

These comparisons highlight the unique properties of 2,3,4-trihydroxybenzaldehyde derivatives due to their multiple hydroxyl groups that enhance their reactivity and biological activities compared to other simpler phenolic compounds.

XLogP3

2.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

258.10044231 g/mol

Monoisotopic Mass

258.10044231 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-15-2024

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